![molecular formula C29H26FN5O4S B2531555 3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide CAS No. 1037168-62-9](/img/structure/B2531555.png)
3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide is a useful research compound. Its molecular formula is C29H26FN5O4S and its molecular weight is 559.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Properties of Quinazoline Derivatives
A study by Markosyan et al. (2008) explored the synthesis and biological properties of quinazoline derivatives, similar in structural complexity to the compound . The research focused on the interaction of certain compounds with phenyl-and phenethylisothiocyanates, leading to the formation of various quinazolines. These compounds were investigated for their effects on brain monoamine oxidase (MAO) activity and their antitumor activities against Ehrlich ascites carcinoma (EAC) and sarcoma 180, showing moderate therapeutic effects in suppressing tumor growth by 50–60% (Markosyan et al., 2008).
Antimicrobial and Structural Analysis of Quinazolinone Derivatives
Geesi et al. (2020) reported the synthesis of a novel quinazolinone derivative, highlighting its antibacterial evaluation and structural analysis. The compound demonstrated activity against bacterial strains, with its structure elucidated through Raman analysis, crystal structure resolution, and Hirshfeld surface analysis. The study presents a comprehensive approach to understanding the antibacterial potential and structural characteristics of such compounds (Geesi et al., 2020).
Mécanisme D'action
Target of Action
The primary target of this compound, also known as GNF-Pf-2804, is the Plasmodium falciparum . This is a parasite that causes malaria in humans. The compound has been shown to have a significant effect on this organism, making it a potential candidate for antimalarial drug development .
Mode of Action
The compound interacts with its target by inhibiting the growth of the Plasmodium falciparum parasite . This interaction results in the disruption of the parasite’s life cycle, preventing it from reproducing and spreading within the host organism .
Biochemical Pathways
It is known that the compound interferes with the life cycle of the plasmodium falciparum parasite, which involves several biochemical pathways . The disruption of these pathways leads to the death of the parasite and the prevention of malaria .
Pharmacokinetics
It is known that the compound has a significant effect on the plasmodium falciparum parasite, suggesting that it is able to reach its target effectively
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of the growth of the Plasmodium falciparum parasite . This results in the disruption of the parasite’s life cycle, preventing it from reproducing and spreading within the host organism . This can lead to the prevention of malaria, a disease that affects millions of people worldwide .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the presence of other medications, the patient’s health status, and the specific strain of Plasmodium falciparum can all affect how well the compound works
Propriétés
IUPAC Name |
3-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26FN5O4S/c1-39-24-9-5-2-6-18(24)16-31-25(36)15-14-23-28(38)35-27(33-23)21-7-3-4-8-22(21)34-29(35)40-17-26(37)32-20-12-10-19(30)11-13-20/h2-13,23H,14-17H2,1H3,(H,31,36)(H,32,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXMALABPYDNMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26FN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.